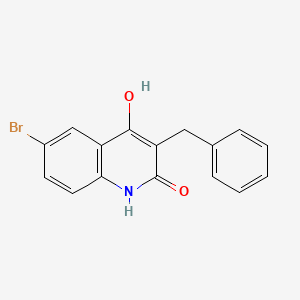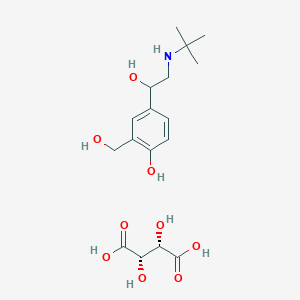
(S)-Albuterol Hemitartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Albuterol Hemitartrate is a chiral compound used primarily as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease. It is the (S)-enantiomer of Albuterol, which is known for its selective action on beta-2 adrenergic receptors in the lungs, leading to bronchodilation and relief from bronchospasm.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Albuterol Hemitartrate typically involves the resolution of racemic Albuterol or the asymmetric synthesis of the (S)-enantiomer. One common method includes the use of chiral catalysts or chiral auxiliaries to achieve enantioselectivity. The reaction conditions often involve controlled temperatures and pH to ensure the desired stereochemistry is obtained.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form. Quality control measures are implemented to ensure consistency and compliance with pharmaceutical standards.
化学反応の分析
Types of Reactions: (S)-Albuterol Hemitartrate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of functional groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts or specific solvents.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学的研究の応用
(S)-Albuterol Hemitartrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of chiral synthesis and enantioselective reactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Extensively studied for its therapeutic effects in respiratory diseases and potential off-label uses.
Industry: Utilized in the development of new bronchodilators and related pharmaceuticals.
作用機序
(S)-Albuterol Hemitartrate exerts its effects by selectively binding to beta-2 adrenergic receptors in the lungs. This binding activates adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels, leading to the relaxation of bronchial smooth muscle. The molecular targets include the beta-2 adrenergic receptor and associated signaling pathways, such as the cAMP-dependent protein kinase pathway.
類似化合物との比較
®-Albuterol: The ®-enantiomer of Albuterol, which also acts on beta-2 adrenergic receptors but with different pharmacokinetic properties.
Salbutamol: A racemic mixture of ®- and (S)-Albuterol, commonly used as a bronchodilator.
Levalbuterol: The pure ®-enantiomer of Albuterol, marketed for its reduced side effects compared to the racemic mixture.
Uniqueness: (S)-Albuterol Hemitartrate is unique due to its specific stereochemistry, which may result in different pharmacological effects and side effect profiles compared to its ®-enantiomer and racemic mixtures. Its selective action on beta-2 adrenergic receptors makes it a valuable compound in the treatment of respiratory conditions.
特性
分子式 |
C17H27NO9 |
|---|---|
分子量 |
389.4 g/mol |
IUPAC名 |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;(2S,3S)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C13H21NO3.C4H6O6/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;5-1(3(7)8)2(6)4(9)10/h4-6,12,14-17H,7-8H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1 |
InChIキー |
SQOXPNYIJRDVRE-WUUYCOTASA-N |
異性体SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



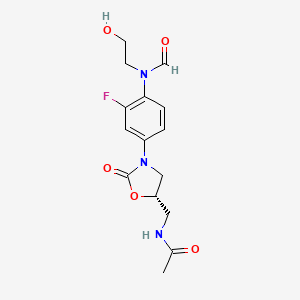
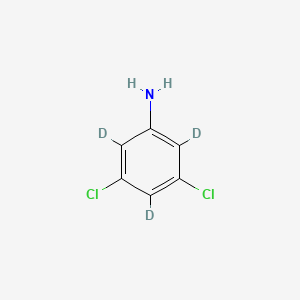

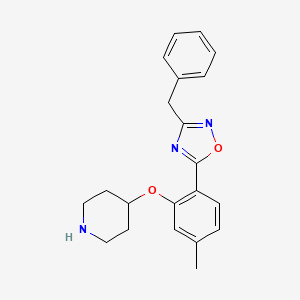
![N'-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide](/img/structure/B13845364.png)
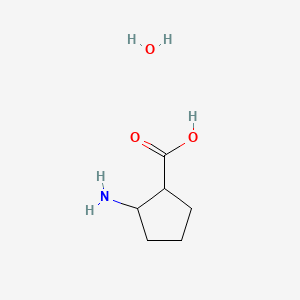
![3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid Phenylmethyl Ester 2-Oxide](/img/structure/B13845369.png)

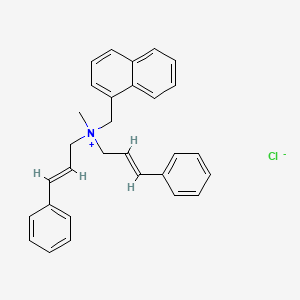
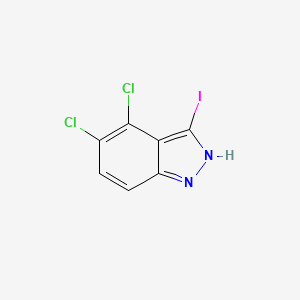
![2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]-](/img/structure/B13845401.png)
